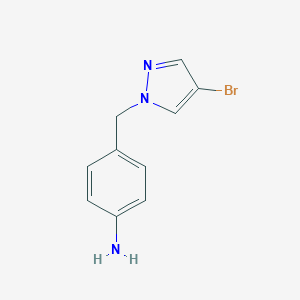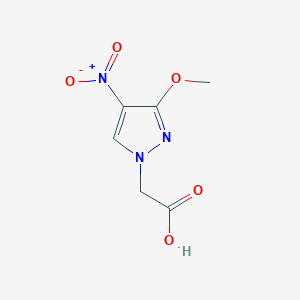![molecular formula C12H9ClO3 B508043 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-35-0](/img/structure/B508043.png)
5-[(2-Chlorophenoxy)methyl]-2-furaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Chlorophenoxy)methyl]-2-furaldehyde (CFM) is an organochlorine compound that has been studied for its diverse applications in scientific research. CFM is a versatile compound that can be used in various biochemical and physiological experiments. It is also known for its ability to act as a reagent in organic synthesis, as well as its potential to act as a biocide.
Aplicaciones Científicas De Investigación
Chemical Analysis in Honey : The compound has been studied in the context of high-performance liquid chromatography for determining related compounds like hydroxymethylfurfural and furfural in honey and honeydew samples. This indicates its relevance in food chemistry and analysis (Nozal et al., 2001).
Synthesis from D-Fructose : Research has shown that 5-Hydroxymethyl-2-furaldehyde (HMF), a related compound, can be produced from D-fructose, suggesting a potential pathway for synthesizing 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde (Musau & Munavu, 1987).
Preparation Methods : There are studies focused on the preparation of 5-hydroxymethyl-2-furaldehyde from mono-, oligo-, and poly-saccharides using immonium or ammonium salts. This provides insights into diverse methods that could be applicable for synthesizing variants like this compound (Fayet & Gelas, 1983).
Synthesis of Natural Furan Derivatives : The compound has been used in the synthesis of natural furan derivatives, showing its utility in organic chemistry and natural product synthesis (Quiroz-Florentino et al., 2011).
Chemical Properties Study : Studies have also delved into the molecular geometry and conformational properties of similar furanaldehydes, which can provide valuable information for the scientific understanding of this compound (Shishkov et al., 1995).
Role in Food Chemistry : The compound has been analyzed in honey for quality control and characterization, indicating its significance in the field of food chemistry and safety (Viñas et al., 1992).
Synthesis of Tetrahydropyrimidinones : It has been used in the synthesis of tetrahydropyrimidinones, highlighting its application in pharmaceutical and medicinal chemistry (Vakhula et al., 2018).
Role in Photochemical Reactions : Research has explored its role in photochemical reactions, which is significant for understanding its behavior under various conditions and its potential applications in photochemistry (D’Auria & Racioppi, 2000).
Gas-phase Reactions with Chlorine Atoms : There's research on its reactions with chlorine atoms in the gas phase, which is crucial for understanding its chemical reactivity and stability (Cabañas et al., 2008).
Catalytic Hydrogenation Studies : Studies have been conducted on the hydrogenation of related compounds to produce other useful chemicals, showing potential applications in catalysis and material science (Han et al., 2016).
Propiedades
IUPAC Name |
5-[(2-chlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUGYZFDKUGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

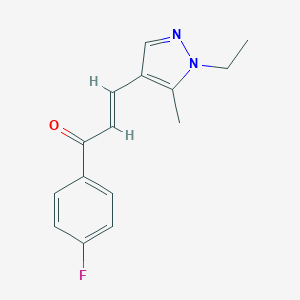


![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
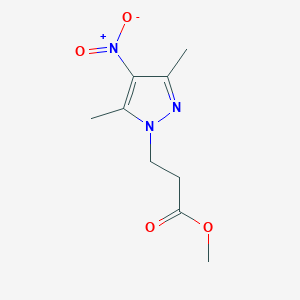
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
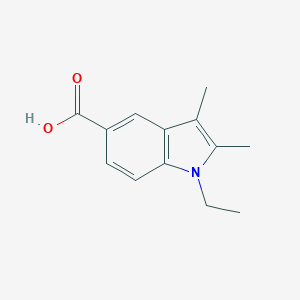
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)
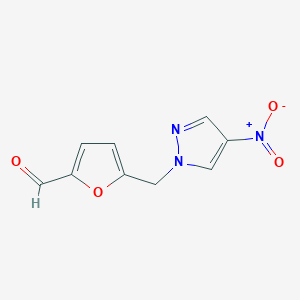
![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
